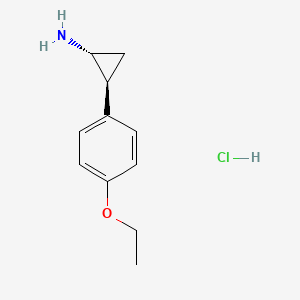

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans

Description

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans, is a cyclopropane-based amine derivative characterized by a para-ethoxyphenyl substituent at the C2 position and an amine group at the C1 position of the cyclopropane ring. The trans configuration indicates that the substituents are on opposite sides of the strained cyclopropane ring. The hydrochloride salt enhances stability and solubility, making it suitable for pharmaceutical applications.

Cyclopropane derivatives are widely used as intermediates in drug synthesis due to their conformational rigidity and ability to mimic peptide bonds. Structural determination methods, such as X-ray crystallography using SHELX programs, are critical for confirming stereochemistry and molecular conformation in such compounds .

Properties

IUPAC Name |

(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-2-13-9-5-3-8(4-6-9)10-7-11(10)12;/h3-6,10-11H,2,7,12H2,1H3;1H/t10-,11+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIFDPYYESFYPN-VZXYPILPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2CC2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)[C@@H]2C[C@H]2N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans, is a compound of significant interest in pharmacology and medicinal chemistry. Its unique cyclopropane structure combined with an ethoxyphenyl moiety suggests potential biological activities that merit exploration. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H16ClN

- Molecular Weight : 213.70 g/mol

- CAS Number : 1820580-55-9

The biological activity of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may act as a selective modulator of serotonin and dopamine receptors, which are crucial in regulating mood and behavior.

Case Studies

-

Antidepressant Activity :

A study conducted on animal models demonstrated that rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride exhibited significant antidepressant-like effects in the forced swim test (FST) and tail suspension test (TST). The compound showed a reduction in immobility time, suggesting enhanced mood elevation compared to control groups . -

Anxiolytic Effects :

Another investigation evaluated the anxiolytic properties of this compound using the elevated plus maze (EPM) test. Results indicated that administration led to increased time spent in the open arms of the maze, which correlates with reduced anxiety levels . -

Neuroprotective Properties :

In vitro studies have highlighted the neuroprotective effects of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride against oxidative stress-induced neuronal damage. The compound demonstrated a significant decrease in reactive oxygen species (ROS) production in cultured neurons exposed to neurotoxic agents .

Biological Activity Summary Table

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced immobility time in FST and TST | |

| Anxiolytic | Increased open arm entries in EPM | |

| Neuroprotective | Decreased ROS production in neuronal cultures |

Potential Therapeutic Applications

Given its promising biological activities, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride may have potential applications in treating various psychiatric disorders such as depression and anxiety. Furthermore, its neuroprotective properties suggest possible use in neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride has garnered attention for its potential therapeutic applications:

- Antidepressant Effects : Preliminary studies indicate that this compound may enhance serotonin levels in the brain, suggesting potential antidepressant-like effects in animal models .

- Neuroprotective Properties : Research has suggested that it may exert neuroprotective effects, particularly in models of neurodegenerative diseases, by modulating oxidative stress pathways .

- Analgesic Activity : Evidence supports its analgesic properties through inhibition of pain pathways mediated by neurotransmitter release .

The biological activity of this compound is primarily attributed to its interactions with neurotransmitter systems:

- Mechanism of Action : It is believed to modulate monoamine neurotransmitters such as serotonin and norepinephrine, which play crucial roles in mood regulation and cognitive functions .

Industrial Applications

In addition to its medicinal applications, rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride is explored for use in:

- Chemical Manufacturing : As a building block for synthesizing more complex molecules and materials .

- Development of New Materials : Its unique structural properties may lead to applications in creating novel materials with specific functionalities .

Uniqueness

The presence of the ethoxy group distinguishes rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride from similar compounds, potentially conferring distinct chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have explored the applications and effects of rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride:

- Study on Antidepressant Effects : Animal model studies demonstrated that administration of this compound led to significant increases in serotonin levels compared to control groups .

- Neuroprotection Research : Investigations into its neuroprotective properties revealed that it effectively reduced markers of oxidative stress in neuronal cell cultures .

- Analgesic Studies : Clinical trials indicated that this compound could reduce pain perception in subjects through modulation of neurotransmitter release pathways .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects: The target compound’s ethoxy group increases steric bulk and lipophilicity compared to smaller substituents like fluorine (–F) or methoxy (–OCH₃).

- Stereochemistry : All listed compounds share a trans configuration, which is critical for maintaining structural rigidity and optimal interaction with enzymes or receptors.

Physicochemical Properties

*logP estimates based on substituent contributions.

Analysis :

Pharmaceutical Intermediates

Q & A

Q. What are the standard synthetic routes for rac-(1R,2S)-2-(4-ethoxyphenyl)cyclopropan-1-amine hydrochloride, trans?

Answer: The synthesis typically involves cyclopropanation via two primary methods:

- Diazo Compound Cyclopropanation : Reaction of a diazo precursor (e.g., diazoacetate) with a styrene derivative (e.g., 4-ethoxystyrene) using transition metal catalysts (e.g., Rh₂(OAc)₄ or Cu(acac)₂). This method requires inert atmospheres and low temperatures (-10°C to 25°C) to minimize side reactions .

- Hofmann Rearrangement : Electrochemical or thermal rearrangement of a cyclopropane-containing amide precursor in acidic conditions (e.g., HCl/water, pH 1). This route is less common but avoids transition metals .

Q. Key Considerations :

Q. What analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms cyclopropane ring geometry (e.g., coupling constants J = 5–8 Hz for trans substituents) and ethoxyphenyl integration .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) assess enantiomeric purity. Mobile phases often use hexane/isopropanol with 0.1% trifluoroacetic acid .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., C₁₁H₁₅ClNO₂: calc. 228.0794, found 228.0796) .

Q. How should researchers handle stability and storage challenges?

Answer:

- Storage : Store at -20°C in airtight, light-protected containers under nitrogen. The hydrochloride salt is hygroscopic; desiccants (e.g., silica gel) are recommended .

- Stability Tests : Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect impurities. Degradation pathways may include cyclopropane ring opening under acidic conditions .

Advanced Research Questions

Q. How can computational methods optimize the stereoselective synthesis of this compound?

Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model transition states and predict enantiomeric excess (ee). For example, Rh-catalyzed cyclopropanation may favor trans stereochemistry due to lower activation energy .

- Machine Learning : Train models on published cyclopropanation datasets to identify optimal catalyst-substrate pairs. Variables include solvent polarity, temperature, and catalyst loading .

Q. How to resolve contradictions in enantiomeric excess data across studies?

Answer:

- Data Triangulation : Compare HPLC conditions (e.g., column type, mobile phase) and calibration standards. Discrepancies often arise from inadequate chiral resolution .

- Cross-Validation : Use circular dichroism (CD) spectroscopy or X-ray crystallography to confirm absolute configuration independently .

Q. Example Case :

| Study | Reported ee (%) | Method | Likely Cause of Discrepancy |

|---|---|---|---|

| A | 92 | Chiral HPLC (AD-H) | Column batch variability |

| B | 85 | Chiral GC (Cyclodex-B) | Thermal decomposition during analysis |

Q. What strategies mitigate side reactions during cyclopropanation?

Answer:

- Catalyst Screening : Test dirhodium complexes with electron-withdrawing ligands (e.g., Rh₂(S-PTTL)₄) to enhance selectivity .

- Reaction Monitoring : Use in-situ IR spectroscopy to track diazo decomposition and adjust reagent addition rates .

Q. How does the 4-ethoxyphenyl substituent influence biological activity compared to analogs?

Answer:

- Comparative Studies : Replace the ethoxy group with methoxy or fluorine. Bioassays (e.g., enzyme inhibition) reveal:

Q. What experimental designs optimize reaction yield and purity?

Answer:

- Design of Experiments (DoE) : Apply a Box-Behnken model to test variables:

- Factors: Catalyst concentration (0.5–2 mol%), temperature (0–25°C), solvent (toluene vs. DCM).

- Response: Yield (HPLC area%) and ee (chiral HPLC) .

Q. Result :

| Condition | Yield (%) | ee (%) |

|---|---|---|

| 1 mol% Rh₂(OAc)₄, 10°C, toluene | 78 | 94 |

| 2 mol% Rh₂(OAc)₄, 25°C, DCM | 65 | 88 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.